molecular formula C10H6F3NO B12101900 3-(2-(Trifluoromethyl)phenyl)isoxazole

3-(2-(Trifluoromethyl)phenyl)isoxazole

Cat. No.: B12101900
M. Wt: 213.16 g/mol
InChI Key: DXKYLEWWXZLQEY-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a trifluoromethyl group and a phenyl group. Isoxazoles are a class of five-membered ring compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the isoxazole ring or the substituents.

    Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound without the trifluoromethyl and phenyl substituents.

    3-Phenylisoxazole: Similar structure but lacks the trifluoromethyl group.

    3-(2-Methylphenyl)isoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

3-(2-(Trifluoromethyl)phenyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other isoxazole derivatives . This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-15-14-9/h1-6H

InChI Key

DXKYLEWWXZLQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2)C(F)(F)F

Origin of Product

United States

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